molecular formula C13H9N3O2S B11079133 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B11079133
M. Wt: 271.30 g/mol
InChI Key: HPIBJEAEGWUFGM-UHFFFAOYSA-N
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Description

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound is part of the thieno[2,3-b]pyridine family, known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with various aldehydes and amines under basic conditions . Another approach includes the use of cycloalkylthienopyridine-2-carboxamides as intermediates, which are synthesized through a series of reactions involving cycloalkanones, methyl formate, and 2-cyanoethanethioamide .

Industrial Production Methods

Industrial production methods for this compound often utilize high-yielding, scalable processes. One-pot synthesis techniques are favored for their efficiency and cost-effectiveness. For instance, a one-pot three-component condensation reaction involving pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of sodium ethoxide has been reported .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted thieno[2,3-b]pyridines .

Mechanism of Action

The mechanism of action of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid is primarily mediated through its interaction with specific molecular targets. For instance, it has been shown to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid apart is its unique structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. Its ability to inhibit specific kinases makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c14-10-8-1-2-9(7-3-5-15-6-4-7)16-12(8)19-11(10)13(17)18/h1-6H,14H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIBJEAEGWUFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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